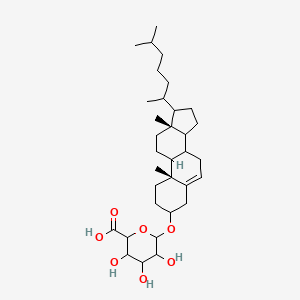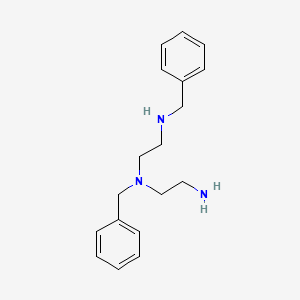
N1-(2-Aminoethyl)-N1,N2-dibenzylethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(2-Aminoethyl)-N1,N2-dibenzylethane-1,2-diamine is a chemical compound known for its versatile applications in various fields such as chemistry, biology, and industry. This compound is characterized by the presence of two benzyl groups attached to an ethane-1,2-diamine backbone, with an additional aminoethyl group. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-Aminoethyl)-N1,N2-dibenzylethane-1,2-diamine typically involves the reaction of ethane-1,2-diamine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the amino groups of ethane-1,2-diamine attack the benzyl chloride, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the reaction mixture is heated to reflux to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of catalysts such as palladium on carbon can also enhance the reaction rate and selectivity. Additionally, purification of the product can be achieved through techniques such as distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
N1-(2-Aminoethyl)-N1,N2-dibenzylethane-1,2-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding amine oxides.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: The benzyl groups can be substituted with other functional groups through reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Amine oxides
Reduction: Secondary amines
Substitution: Benzyl-substituted derivatives
Applications De Recherche Scientifique
N1-(2-Aminoethyl)-N1,N2-dibenzylethane-1,2-diamine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a drug delivery agent due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential therapeutic effects, including its use as an anticancer agent and in the treatment of neurological disorders.
Industry: Utilized in the synthesis of polymers and as a stabilizer in the production of plastics.
Mécanisme D'action
The mechanism by which N1-(2-Aminoethyl)-N1,N2-dibenzylethane-1,2-diamine exerts its effects is primarily through its ability to form stable complexes with metal ions and biomolecules. The compound’s amino and benzyl groups allow it to interact with various molecular targets, including enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects. For example, in the context of anticancer research, the compound may inhibit the activity of enzymes involved in cell proliferation, thereby reducing tumor growth.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N1-(2-Aminoethyl)-N1,N2-dimethylethane-1,2-diamine
- N1-(2-Aminoethyl)-N1,N2-diethylethane-1,2-diamine
- N1-(2-Aminoethyl)-N1,N2-dipropylethane-1,2-diamine
Uniqueness
N1-(2-Aminoethyl)-N1,N2-dibenzylethane-1,2-diamine is unique due to the presence of benzyl groups, which enhance its ability to form stable complexes with metal ions and biomolecules. This structural feature distinguishes it from other similar compounds, which may have different alkyl groups instead of benzyl groups. The benzyl groups also contribute to the compound’s lipophilicity, which can affect its solubility and interaction with biological membranes.
Propriétés
Formule moléculaire |
C18H25N3 |
|---|---|
Poids moléculaire |
283.4 g/mol |
Nom IUPAC |
N'-benzyl-N'-[2-(benzylamino)ethyl]ethane-1,2-diamine |
InChI |
InChI=1S/C18H25N3/c19-11-13-21(16-18-9-5-2-6-10-18)14-12-20-15-17-7-3-1-4-8-17/h1-10,20H,11-16,19H2 |
Clé InChI |
ALFBPTKBTPIULR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CNCCN(CCN)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(7aS)-1,1,7,7a-tetramethyl-2,3,5,6,7,7b-hexahydro-1aH-cyclopropa[a]naphthalene](/img/structure/B14789279.png)
![5-methyl-N-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]pyrazine-2-carboxamide](/img/structure/B14789289.png)
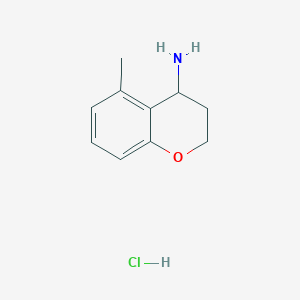


![7-[[2-Ethoxyimino-2-[5-(phosphonoamino)-1,2,4-thiadiazol-3-yl]acetyl]amino]-3-[[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;acetate;hydrate](/img/structure/B14789318.png)
![Spiro[1,3-dioxolane-2,6'-1,5,7,7a-tetrahydropyrrolo[1,2-c][1,3]oxazole]-3'-one](/img/structure/B14789323.png)
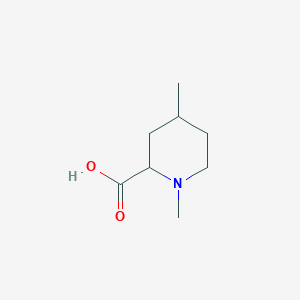
![Sulfamic acid, 2-bromo-4-[(4-cyanophenyl)-1H-1,2,4-triazol-1-ylmethyl]phenyl ester](/img/structure/B14789338.png)

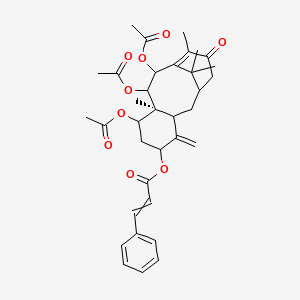
![[1-(4-Fluoro-1-piperidyl)cyclohexyl]methanamine](/img/structure/B14789351.png)
![2-amino-N-ethyl-3-methyl-N-[(1-methylpiperidin-4-yl)methyl]butanamide](/img/structure/B14789368.png)
